[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate
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Overview
Description
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromoethoxy group, a chloro-oxoisochromenyl group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the bromoethoxy intermediate, which can be synthesized using 1-bromo-2-(2-methoxyethoxy)ethane . This intermediate is then reacted with a chloro-oxoisochromenyl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, while the chloro-oxoisochromenyl group can interact with biological molecules through various mechanisms. The phenylcarbamate moiety can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: A similar compound used as an intermediate in organic synthesis.
2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol: Another related compound with similar functional groups.
Uniqueness
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18BrClN2O6 |
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Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1 |
InChI Key |
VOIQWVHTMKOBBL-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OCCBr)Cl)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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